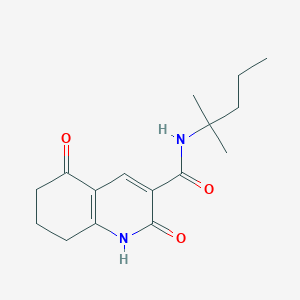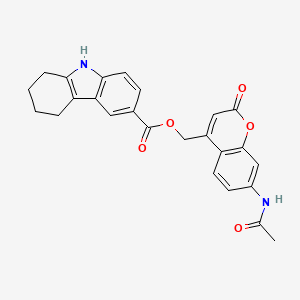
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MTIQ and has been synthesized using different methods. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of MTIQ is not fully understood. However, studies have shown that MTIQ inhibits the activity of DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. MTIQ also inhibits the activity of protein kinase C, which is an enzyme that is involved in various cellular processes.
Biochemical and Physiological Effects:
MTIQ has been found to exhibit various biochemical and physiological effects. For instance, MTIQ has been found to induce apoptosis, a process of programmed cell death, in cancer cells. MTIQ has also been found to inhibit the growth of various bacterial and fungal strains. Additionally, MTIQ has been found to exhibit antinociceptive activity, which is the ability to reduce pain sensation.
Advantages and Limitations for Lab Experiments
MTIQ has several advantages for lab experiments. For instance, MTIQ is relatively easy to synthesize, and it exhibits potent biological activities. Additionally, MTIQ has been found to be stable under various conditions, which makes it suitable for use in various experiments. However, one of the limitations of MTIQ is that it has poor solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of MTIQ. One of the future directions is the synthesis of MTIQ derivatives with improved biological activities. Additionally, the study of the mechanism of action of MTIQ is still ongoing, and further research is needed to fully understand its mode of action. Another future direction is the use of MTIQ as a building block for the synthesis of new compounds with potential applications in various fields. Finally, the use of MTIQ in combination with other drugs for the treatment of various diseases is also a promising future direction.
Conclusion:
In conclusion, MTIQ is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTIQ has been synthesized using different methods and has been found to exhibit potent biological activities, including anticancer, antifungal, and antibacterial activities. Additionally, MTIQ has been used as a building block for the synthesis of various compounds, which have potential applications in material science. Further research is needed to fully understand the mechanism of action of MTIQ and to explore its potential applications in various fields.
Synthesis Methods
MTIQ can be synthesized using different methods, including the reaction of 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid with 2-methylpentan-2-amine. Another method involves the reaction of 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid with 2-methylpentan-2-ol in the presence of a dehydrating agent. The reaction mixture is then heated, and MTIQ is obtained.
Scientific Research Applications
MTIQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. MTIQ has been found to exhibit anticancer, antifungal, and antibacterial activities. Additionally, MTIQ has been used as a building block for the synthesis of various compounds, including heterocycles, which have potential applications in material science.
properties
IUPAC Name |
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-8-16(2,3)18-15(21)11-9-10-12(17-14(11)20)6-5-7-13(10)19/h9H,4-8H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAHVNULEMMMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NC(=O)C1=CC2=C(CCCC2=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7681231.png)
![4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7681252.png)
![N-[4-(2,5-diethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7681254.png)
![2-[4-(4,5-Dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7681261.png)
![2-[[(4-methoxyphenyl)methyl-methylamino]methyl]-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7681265.png)
![4-amino-N-[3-(N-methylanilino)propyl]-3-nitrobenzamide](/img/structure/B7681273.png)

![2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-(3-fluoroanilino)-2-oxo-ethyl]-N-methyl-2-oxo-acetamide](/img/structure/B7681280.png)
![N-[2-[2-(1,3-benzothiazol-2-yl)-2-cyanoacetyl]phenyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B7681290.png)
![N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)
![2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide](/img/structure/B7681302.png)
![5,6-Dimethyl-4-(4-methylpiperazin-1-yl)-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7681314.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B7681329.png)
![1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole](/img/structure/B7681330.png)